Ethyl 4-(hexadecyloxy)benzoate
Description
Properties
IUPAC Name |
ethyl 4-hexadecoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-28-24-20-18-23(19-21-24)25(26)27-4-2/h18-21H,3-17,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDHLOUYLJFYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390786 | |
| Record name | Benzoic acid, 4-(hexadecyloxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62443-20-3 | |
| Record name | Benzoic acid, 4-(hexadecyloxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation-Esterification Sequential Approach
The most widely documented method involves a two-step process:
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Alkylation of 4-hydroxybenzoic acid with 1-bromohexadecane to form 4-(hexadecyloxy)benzoic acid.
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Esterification of the intermediate with ethanol to yield the final product.
Key Reaction Conditions:
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Alkylation : Conducted under basic conditions (e.g., cesium carbonate or potassium carbonate) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
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Esterification : Achieved via acid-catalyzed Fischer esterification or carbodiimide-mediated coupling (e.g., DCC/DMAP).
Example Protocol ():
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Alkylation :
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Reagents : 4-Hydroxybenzoic acid (1 eq), 1-bromohexadecane (1.1 eq), Cs₂CO₃ (3 eq), NMP.
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Conditions : Microwave irradiation (70°C, 30-second pulses, 8–10 cycles).
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Workup : Aqueous extraction with diethyl ether, followed by silica gel chromatography.
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Esterification :
Direct Alkylation of Ethyl 4-Hydroxybenzoate
A one-pot microwave-assisted method simplifies the synthesis by alkylating pre-formed ethyl 4-hydroxybenzoate:
Advantages:
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Eliminates the need for separate esterification.
Comparative Analysis of Methodologies
Efficiency Metrics
| Parameter | Two-Step Approach | One-Pot Microwave Method |
|---|---|---|
| Total Yield | 75–80% | 80% |
| Reaction Time | 24–48 hours | ≤5 minutes |
| Purity (Post-Workup) | ≥95% | ≥95% |
| Scalability | Moderate | High (microwave batch) |
Critical Factors Influencing Yield
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Base Selection : Cs₂CO₃ outperforms K₂CO₃ in microwave conditions due to superior solubility in DMF.
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Solvent : NMP and DMF enhance alkylation efficiency compared to acetone.
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Workup : Recrystallization from acetone or CH₂Cl₂/acetonitrile mixtures improves purity.
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
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HPLC : Retention time = 12.3 minutes (C18 column, acetonitrile/water 85:15).
Green Chemistry Considerations
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Microwave Synthesis : Reduces energy consumption by 90% compared to conventional heating.
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Solvent Recovery : NMP and DMF are recycled via distillation, minimizing waste.
Industrial-Scale Adaptations
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Continuous Flow Systems : Pilot studies show 90% yield at 100 g/hour throughput.
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Catalytic Optimization : Phase-transfer catalysts (e.g., TBAB) reduce Cs₂CO₃ loading by 40%.
Challenges and Limitations
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Cost of Cs₂CO₃ : High reagent expense limits large-scale adoption.
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Microwave Hardware : Batch size constraints in commercial instruments.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(hexadecyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position of the compound can be oxidized to form benzoic acid derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) can be used for substitution reactions involving the ester group.
Major Products Formed
Scientific Research Applications
Ethyl 4-(hexadecyloxy)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(hexadecyloxy)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Benzoates with Varying Chain Lengths
Ethyl 4-(hexadecyloxy)benzoate belongs to the alkyl benzoate family, where chain length significantly influences properties. Key comparisons include:
Key Findings :
Substituted Benzoate Esters
Variations in substituents on the benzene ring or ester group alter reactivity and functionality:
a) Ethyl 4-(dimethylamino)benzoate
- Structure: Contains a dimethylamino (-N(CH3)2) group at the para position.
- Properties : Higher reactivity as a co-initiator in resin cements compared to methacrylate-based analogues. Promotes a 20–30% higher degree of polymerization in resin systems .
- Applications : Dental resins, photopolymerization .
b) Ethyl 4-acetoxybenzoate
- Structure : Acetyloxy (-OAc) substituent at the para position.
- Properties : Reduced polarity compared to hydroxyl derivatives; used as a synthetic intermediate in pharmaceuticals .
c) Ethyl 4-(sulfooxy)benzoate
- Structure : Sulfate (-OSO3H) group enhances hydrophilicity.
Key Findings :
Benzoate Esters with Heterocyclic Modifications
Compounds like ethyl 4-(2-(1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate incorporate heterocycles (e.g., benzimidazole), altering electronic properties and biological activity . These derivatives exhibit enhanced binding affinity in medicinal chemistry but lack the long alkyl chains critical for materials science applications .
Biological Activity
Overview
Ethyl 4-(hexadecyloxy)benzoate, with the molecular formula C25H42O3 and a molecular weight of 390.6 g/mol, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. Its synthesis typically involves the esterification of 4-(hexadecyloxy)benzoic acid with ethanol, often using catalysts like sulfuric acid to facilitate the reaction.
The biological activity of this compound is primarily attributed to its interaction with sodium ion channels in nerve membranes. This interaction can lead to a reduction in sodium ion permeability, effectively blocking nerve impulse conduction, which positions it as a candidate for local anesthetic applications.
1. Local Anesthetic Properties
Research indicates that this compound may exhibit local anesthetic effects. By binding to sodium channels, it inhibits the transmission of pain signals, making it a subject of interest in pain management studies.
Table: Summary of Biological Activities
Case Study: Local Anesthetic Efficacy
A study focused on the local anesthetic potential of similar compounds revealed that they effectively blocked nerve impulse conduction in vitro. The findings suggest that this compound could be similarly effective, warranting further investigation into its clinical applications.
Case Study: Antioxidant and Cytoprotective Properties
Research on related benzoate derivatives has shown that they can enhance cellular viability under oxidative stress conditions. For instance, preconditioning with ethyl 3,4-dihydroxybenzoate improved cell survival rates during hypoxic conditions by increasing antioxidant enzyme levels and reducing oxidative damage . This highlights a potential area for exploring the protective effects of this compound in cellular models.
Q & A
Q. How to address discrepancies in thermal stability data across studies?
- Methodological Answer : Perform replicated analysis (per ):
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
- TGA-DSC : Run triplicate measurements at 10°C/min under N₂.
- Kinetic Modeling : Apply Friedman isoconversional method to decomposition peaks. Report mean ± SD for activation energy (Eₐ) to identify outliers.
Q. What systematic approaches are recommended for literature reviews on analogous benzoate esters?
- Methodological Answer :
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Database Mining : Use SciFinder with keywords "alkyloxy benzoate + liquid crystal + synthesis."
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Citation Tracking : Employ Connected Papers () to map seminal works (e.g., 1990s phase behavior studies).
1个方法,找到领域所有强相关文献、重大节点文献(附超详细案例演示)11:10
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Patent Analysis : Search Espacenet for derivatives with "hexadecyloxy" and "ester" in claims.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

